molecular formula C12H16O2 B2620068 (4-tert-Butoxyphenyl)acetaldehyde CAS No. 1070165-29-5

(4-tert-Butoxyphenyl)acetaldehyde

Cat. No. B2620068
CAS RN: 1070165-29-5
M. Wt: 192.258
InChI Key: ZVZGFQSVOPXTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-Butoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C12H16O2 . It belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .


Synthesis Analysis

The synthesis of (4-tert-Butoxyphenyl)acetaldehyde has been reported in the literature. For instance, a study describes the anionic alternating copolymerization of ethylphenylketene with 4-(tert-Butyldimethylsilyloxy)benzaldehyde .


Chemical Reactions Analysis

(4-tert-Butoxyphenyl)acetaldehyde, like other aldehydes, can undergo a variety of chemical reactions. Aldehydes are highly reactive and can participate in many organic reactions. One of the most common reactions of aldehydes is nucleophilic addition, where a nucleophile attacks the carbonyl carbon and forms a new bond .

Safety and Hazards

The safety data sheet for acetaldehyde, a related compound, indicates that it is extremely flammable and causes serious eye irritation. It may cause respiratory irritation, is suspected of causing genetic defects, and may cause cancer. It is also harmful to aquatic life .

Mechanism of Action

Target of Action

The primary targets of (4-tert-Butoxyphenyl)acetaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna, which can lead to a variety of biological effects .

Mode of Action

The mode of action of (4-tert-Butoxyphenyl)acetaldehyde involves its interaction with its targets. Aldehydes, such as (4-tert-Butoxyphenyl)acetaldehyde, can undergo nucleophilic addition reactions with alcohols to form hemiacetals and acetals . This reaction is reversible and can be catalyzed by acids .

Biochemical Pathways

The biochemical pathways affected by (4-tert-Butoxyphenyl)acetaldehyde are likely related to its aldehyde group. Aldehydes can participate in various biochemical reactions, including the formation of hemiacetals and acetals with alcohols . They can also be oxidized to form carboxylic acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-tert-Butoxyphenyl)acetaldehyde They are primarily metabolized in the liver, where they can be oxidized to carboxylic acids or reduced to alcohols .

Result of Action

The molecular and cellular effects of (4-tert-Butoxyphenyl)acetaldehyde The interaction of aldehydes with biological molecules can lead to a variety of effects, including protein modification and dna damage .

Action Environment

The action, efficacy, and stability of (4-tert-Butoxyphenyl)acetaldehyde can be influenced by various environmental factors. These can include the presence of other reactive molecules, the pH of the environment, and the presence of catalysts that can affect the reactions that (4-tert-Butoxyphenyl)acetaldehyde undergoes .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGFQSVOPXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-Butoxyphenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.